molecular formula C14H12BrFOS B1522327 (4-Bromo-2-fluorophenyl)(4-methoxybenzyl)sulfane CAS No. 1020253-12-6

(4-Bromo-2-fluorophenyl)(4-methoxybenzyl)sulfane

Cat. No.: B1522327
CAS No.: 1020253-12-6
M. Wt: 327.21 g/mol
InChI Key: XDHSLAPCAYVIAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Bromo-2-fluorophenyl)(4-methoxybenzyl)sulfane: is a chemical compound with the molecular formula C14H12BrFOs. It is characterized by the presence of a bromine atom, a fluorine atom, and a methoxy group attached to a benzene ring, which is further connected to a sulfane group. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step organic synthesis process. One common method involves the reaction of 4-bromo-2-fluorobenzene with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction typically takes place under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of (4-Bromo-2-fluorophenyl)(4-methoxybenzyl)sulfane may involve large-scale reactions using continuous flow reactors to enhance efficiency and yield. The process would be optimized to minimize by-products and ensure the purity of the final product.

Chemical Reactions Analysis

(4-Bromo-2-fluorophenyl)(4-methoxybenzyl)sulfane: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

  • Reduction: Reduction reactions can lead to the formation of thioethers or other reduced derivatives.

  • Substitution: Substitution reactions at the bromine or fluorine positions can yield a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Using nucleophiles or electrophiles under appropriate conditions.

Major Products Formed:

  • Sulfoxides and sulfones from oxidation reactions.

  • Thioethers and other reduced derivatives from reduction reactions.

  • Various substituted derivatives from substitution reactions.

Scientific Research Applications

(4-Bromo-2-fluorophenyl)(4-methoxybenzyl)sulfane: has several scientific research applications, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: Studied for its potential biological activity and interactions with biomolecules.

  • Medicine: Investigated for its potential therapeutic properties and use in drug development.

  • Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (4-Bromo-2-fluorophenyl)(4-methoxybenzyl)sulfane exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, leading to biological responses. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

(4-Bromo-2-fluorophenyl)(4-methoxybenzyl)sulfane: can be compared with other similar compounds, such as:

  • (4-Bromo-2-fluorophenyl)(methyl)sulfane: Similar structure but with a methyl group instead of a methoxybenzyl group.

  • 4-Bromo-2-fluorobenzene: A simpler compound lacking the sulfane group.

  • 4-Methoxybenzyl chloride: A precursor used in the synthesis of the target compound.

Uniqueness: The presence of both bromine and fluorine atoms, along with the methoxybenzyl group, gives this compound unique chemical properties and reactivity compared to its analogs.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-bromo-2-fluoro-1-[(4-methoxyphenyl)methylsulfanyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrFOS/c1-17-12-5-2-10(3-6-12)9-18-14-7-4-11(15)8-13(14)16/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDHSLAPCAYVIAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CSC2=C(C=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrFOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10674397
Record name 4-Bromo-2-fluoro-1-{[(4-methoxyphenyl)methyl]sulfanyl}benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020253-12-6
Record name 4-Bromo-2-fluoro-1-[[(4-methoxyphenyl)methyl]thio]benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1020253-12-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-fluoro-1-{[(4-methoxyphenyl)methyl]sulfanyl}benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Bromo-2-fluorophenyl)(4-methoxybenzyl)sulfane
Reactant of Route 2
Reactant of Route 2
(4-Bromo-2-fluorophenyl)(4-methoxybenzyl)sulfane
Reactant of Route 3
Reactant of Route 3
(4-Bromo-2-fluorophenyl)(4-methoxybenzyl)sulfane
Reactant of Route 4
Reactant of Route 4
(4-Bromo-2-fluorophenyl)(4-methoxybenzyl)sulfane
Reactant of Route 5
Reactant of Route 5
(4-Bromo-2-fluorophenyl)(4-methoxybenzyl)sulfane
Reactant of Route 6
Reactant of Route 6
(4-Bromo-2-fluorophenyl)(4-methoxybenzyl)sulfane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.